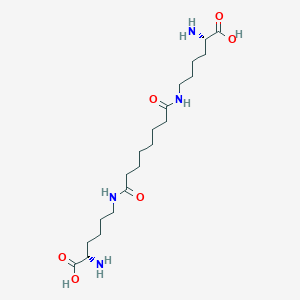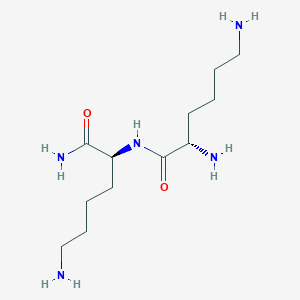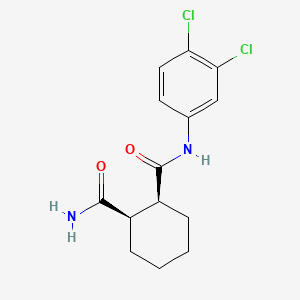
Lu AF21934
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It appears as white or slightly yellow crystalline powder.
- Notably, Oleyl Anilide has been found in certain toxic oil stocks and is associated with Toxic Oil Syndrome (TOS) .
Oleyl Anilide: , is a compound with the chemical formula .
Mechanism of Action
Target of Action
Lu AF21934, also known as (1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide or (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide, is a selective and brain-penetrant positive allosteric modulator . The primary targets of this compound are the mGlu4 receptors and the 5-HT1A receptors .
Mode of Action
This compound acts by potentiating the mGlu4 receptor . It also involves 5-HT1A receptor signaling . The compound’s interaction with these targets results in the modulation of glutamatergic synaptic transmission .
Biochemical Pathways
This selective inhibition of glutamatergic signaling suggests that this compound affects the glutamatergic system in the brain via metabotropic glutamate (mGlu) receptors .
Result of Action
The actions of this compound result in antipsychotic-like effects in animal models . These effects include the reversal of behavioral phenotypes thought to mimic positive, negative, and cognitive symptoms of schizophrenia . Moreover, this compound has been shown to inhibit MK-801-induced increase in dopamine and 5-HT release .
Action Environment
The action of this compound is influenced by the environment within the brain. As a brain-penetrant compound , its action, efficacy, and stability are likely to be influenced by factors such as the presence of specific receptors, the state of the blood-brain barrier, and the overall neurochemical environment.
Biochemical Analysis
Biochemical Properties
Lu AF21934 is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4) . It is selective for mGluR4 over other receptors and enzymes . The interaction of this compound with mGluR4 plays a crucial role in its biochemical properties .
Cellular Effects
This compound influences cell function by modulating the activity of mGluR4 . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to mGluR4, acting as a positive allosteric modulator . This binding can lead to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolic pathways associated with mGluR4 . It may interact with various enzymes and cofactors within these pathways .
Preparation Methods
Synthetic Routes: Oleyl Anilide can be synthesized through organic reactions. One common method involves the reaction between (an unsaturated fatty acid) and (a primary aromatic amine).
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in a suitable solvent.
Industrial Production: While Oleyl Anilide is not produced on a large scale industrially, it serves as an intermediate in organic synthesis.
Chemical Reactions Analysis
Reactions: Oleyl Anilide can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: The major products formed from these reactions include derivatives of Oleyl Anilide with modified properties.
Scientific Research Applications
Chemistry: Oleyl Anilide serves as a building block in organic synthesis, contributing to the creation of more complex molecules.
Biology: Researchers study its effects on biological systems, including immune responses and potential toxicity.
Medicine: Investigations explore its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used, it finds applications in surfactants and stabilizers.
Comparison with Similar Compounds
Uniqueness: Oleyl Anilide stands out due to its specific chemical structure and ACAT inhibitory activity.
Similar Compounds: While Oleyl Anilide is unique, related compounds include other anilides, fatty acid derivatives, and ACAT inhibitors.
Remember that Oleyl Anilide’s association with TOS underscores its significance in toxicology and research. If you have any further questions, feel free to ask!
Properties
IUPAC Name |
(1R,2S)-2-N-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O2/c15-11-6-5-8(7-12(11)16)18-14(20)10-4-2-1-3-9(10)13(17)19/h5-7,9-10H,1-4H2,(H2,17,19)(H,18,20)/t9-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZWCJNDWOBAM-ZJUUUORDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (Lu AF21934)?
A1: this compound is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4). [, , ] This means it binds to an allosteric site on the mGlu4 receptor, distinct from the glutamate binding site, and enhances the receptor's response to glutamate. [, , ] By potentiating mGlu4 activity, this compound ultimately reduces glutamate release in specific brain regions. [, ]
Q2: Were there any studies exploring the potential of this compound in movement disorders beyond Parkinson's disease?
A2: Yes, one study investigated the effects of this compound on harmaline-induced tremor in rats, a model often used to study essential tremor. [] Interestingly, while this compound successfully reduced harmaline-induced hyperactivity, it did not significantly impact the tremor component. [] This suggests that the compound might not be effective against all types of movement disorders.
Q3: Beyond neurological applications, has this compound been studied for other potential therapeutic benefits?
A3: Yes, researchers also investigated the anxiolytic and antidepressant-like properties of this compound. [] While the compound displayed promising anxiolytic-like effects in rodent models, it did not demonstrate significant antidepressant-like activity. [] This suggests a degree of selectivity in its pharmacological profile.
Q4: What are the limitations of the available research on (1S,2R)-N1-(3,4-dichlorophenyl)cyclohexane-1,2-dicarboxamide (this compound)?
A4: Currently, most research on this compound is preclinical, primarily conducted in vitro or using animal models. [, , , , , ] While these studies provide valuable insights, further research, particularly clinical trials, is crucial to validate these findings in humans and to comprehensively assess its safety and efficacy for therapeutic applications. Additionally, the long-term effects and potential for developing tolerance or resistance to this compound remain to be thoroughly investigated.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
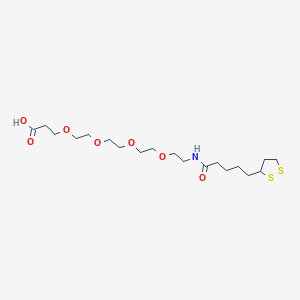

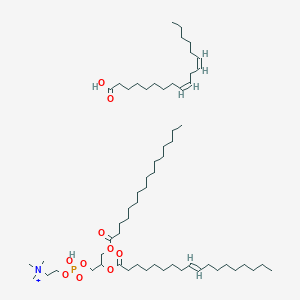
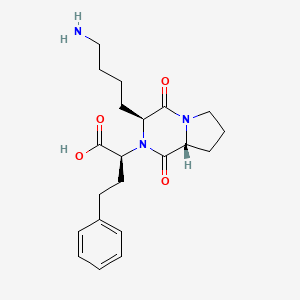
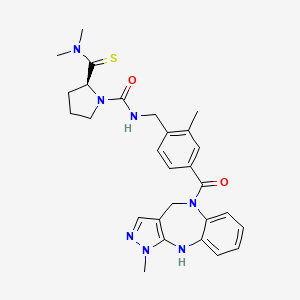
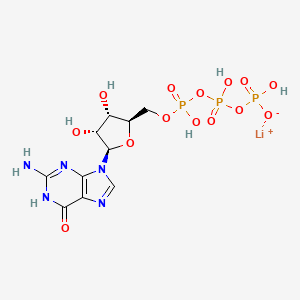
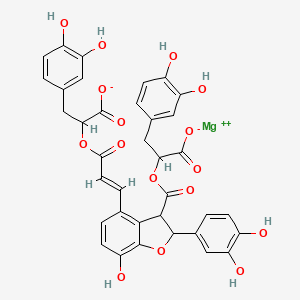

![(Z)-3-fluoro-2-[(4-methoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B608604.png)
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(2-diazoacetyl)peroxypropanoic acid](/img/structure/B608605.png)

